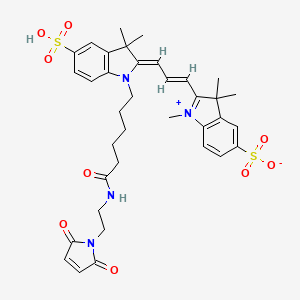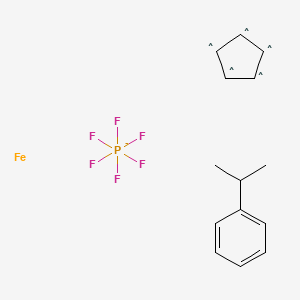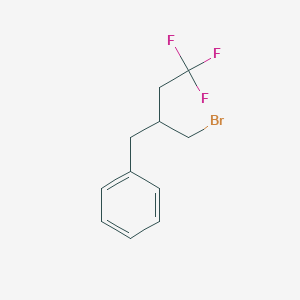![molecular formula C21H24O B14886702 Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone is an organic compound that belongs to the class of ketones It is characterized by a cyclopentyl group attached to a biphenyl structure with a propyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Cyclopentyl Group: The cyclopentyl group can be attached through a Grignard reaction where cyclopentyl magnesium bromide reacts with the biphenyl ketone intermediate.
Industrial Production Methods
Industrial production of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:
Catalytic Coupling Reactions: Utilizing palladium-catalyzed coupling reactions for the formation of the biphenyl structure.
Alkylation Reactions: Employing efficient alkylation techniques to introduce the propyl group.
Grignard Reactions: Conducting Grignard reactions under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation Products: Carboxylic acids and quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl(phenyl)methanone: Similar structure but lacks the biphenyl and propyl groups.
Cyclopentyl(4’-methyl[1,1’-biphenyl]-4-yl)methanone: Similar structure with a methyl group instead of a propyl group.
Cyclopentyl(4’-ethyl[1,1’-biphenyl]-4-yl)methanone: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone is unique due to the presence of the propyl group on the biphenyl structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C21H24O |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
cyclopentyl-[4-(4-propylphenyl)phenyl]methanone |
InChI |
InChI=1S/C21H24O/c1-2-5-16-8-10-17(11-9-16)18-12-14-20(15-13-18)21(22)19-6-3-4-7-19/h8-15,19H,2-7H2,1H3 |
Clave InChI |
HBMWVVPQACUNHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
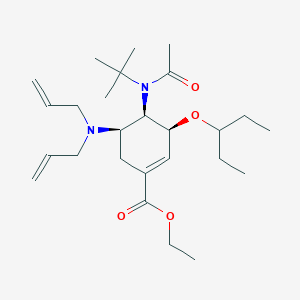
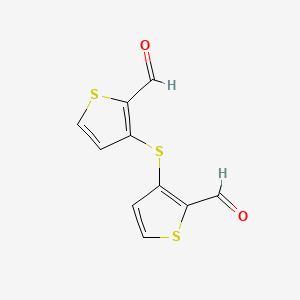
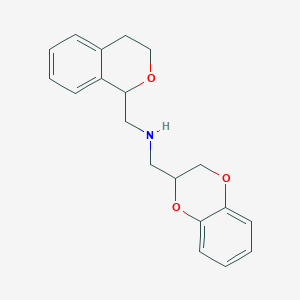
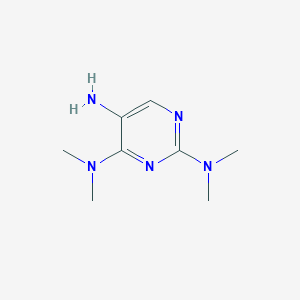
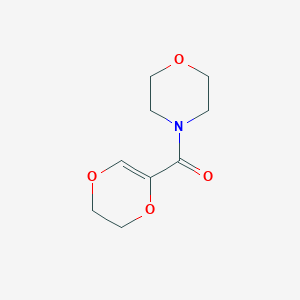
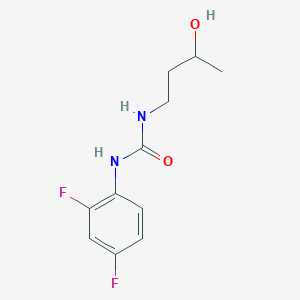
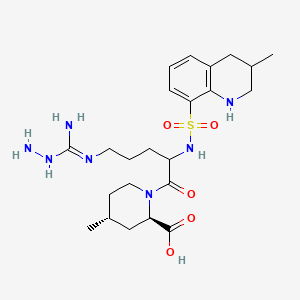
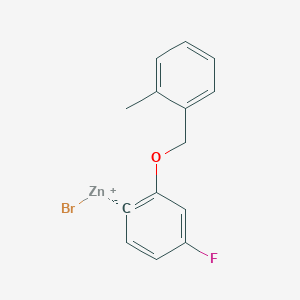
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
